[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine
CAS No.: 898081-20-4
Cat. No.: VC7656902
Molecular Formula: C12H18ClNO2S
Molecular Weight: 275.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898081-20-4 |
|---|---|
| Molecular Formula | C12H18ClNO2S |
| Molecular Weight | 275.79 |
| IUPAC Name | 4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | OPSUIHXJVSQUBJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s systematic IUPAC name, N,N-diethyl-4-chloro-2,5-dimethylbenzenesulfonamide, reflects its core structure:
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A 4-chloro-2,5-dimethylphenyl ring, where chlorine and methyl groups occupy the 4-, 2-, and 5-positions, respectively.
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A sulfonyl group (-SO₂-) bridges the aromatic ring to a diethylamine moiety (-N(C₂H₅)₂).
The molecular formula is C₁₂H₁₇ClNO₂S, yielding a molecular weight of 286.84 g/mol (calculated from atomic masses). The sulfonamide functional group (-SO₂NH-) is a hallmark of this class, known for its electron-withdrawing effects and capacity to participate in hydrogen bonding .
Stereoelectronic Features
The sulfonyl group imposes a tetrahedral geometry around the sulfur atom, while the diethylamine moiety introduces steric bulk. Computational models predict that the chloro and methyl substituents on the phenyl ring induce ortho/para-directing effects, influencing reactivity in further functionalization . X-ray crystallographic data from analogous sulfonamides (e.g., 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide) reveal torsional angles of 37–46° between the sulfonyl-linked aromatic rings, suggesting moderate conformational flexibility .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is documented in the provided sources, its preparation likely follows established sulfonamide synthesis routes:
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Sulfonation and Chlorination:
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Purification:
Physicochemical Properties
Physical State and Solubility
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is presumed to exist as a white crystalline solid at room temperature, based on analogs like 4-Chloro-2,5-dimethoxyphenethylamine hydrochloride . Its solubility profile is expected to include:
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High solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Moderate solubility in chlorinated solvents (e.g., chloroform).
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Low solubility in water due to hydrophobic diethyl and methyl groups.
Spectroscopic Characteristics
While experimental data for this specific compound are lacking, related sulfonamides exhibit the following spectral features:
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IR: Strong absorption bands at 1150–1350 cm⁻¹ (asymmetric S=O stretching) and 1350–1450 cm⁻¹ (symmetric S=O stretching) .
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NMR: Distinct signals for methyl groups (δ 1.0–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and sulfonamide NH (δ 8.0–9.0 ppm, if present) .
Biological and Pharmacological Applications
Antimicrobial Activity
Sulfonamides are renowned for their antibacterial and antiviral properties, often acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis . While direct evidence for [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine’s efficacy is limited, its structural similarity to clinically used sulfonamides (e.g., sulfamethoxazole) suggests potential activity against Gram-positive bacteria and select viruses .
Fluorescent Probing
The compound’s application as a fluorescent probe implies utility in bioimaging or molecular tracking. Sulfonamide derivatives are frequently functionalized with fluorophores (e.g., dansyl groups) for detecting metal ions or biomolecules . The diethylamine moiety may enhance membrane permeability, facilitating intracellular uptake.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₇ClNO₂S |
| Molecular Weight | 286.84 g/mol |
| CAS Registry Number | 32989-56-3 |
| Predicted Solubility (Water) | <1 mg/mL |
| Key Functional Groups | Sulfonamide, Chlorophenyl, Diethylamine |
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